(4-METHOXYPHENYL)METHYL 2-METHYL-4-(2-NITROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE
Overview
Description
(4-METHOXYPHENYL)METHYL 2-METHYL-4-(2-NITROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a nitrophenyl group, and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHOXYPHENYL)METHYL 2-METHYL-4-(2-NITROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2-nitroacetophenone in the presence of a base to form an intermediate. This intermediate then undergoes cyclization and subsequent esterification to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-METHOXYPHENYL)METHYL 2-METHYL-4-(2-NITROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and various esterified products, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (4-METHOXYPHENYL)METHYL 2-METHYL-4-(2-NITROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its derivatives are tested for their efficacy in treating various diseases, including infections and cancers.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the synthesis of various commercial products.
Mechanism of Action
The mechanism of action of (4-METHOXYPHENYL)METHYL 2-METHYL-4-(2-NITROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitrophenyl group is particularly important for its activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- (4-METHOXYPHENYL)METHYL 2-METHYL-4-(2-AMINOPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE
- (4-METHOXYPHENYL)METHYL 2-METHYL-4-(2-HYDROXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE
Uniqueness
What sets (4-METHOXYPHENYL)METHYL 2-METHYL-4-(2-NITROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE apart is its combination of functional groups, which allows for a wide range of chemical reactions and biological activities. The presence of both methoxy and nitro groups provides unique reactivity and potential for diverse applications.
Properties
IUPAC Name |
(4-methoxyphenyl)methyl 6-methyl-4-(2-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-13-20(21(25)29-12-14-7-9-15(28-2)10-8-14)17(11-19(24)22-13)16-5-3-4-6-18(16)23(26)27/h3-10,17H,11-12H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRZENSBGBXBTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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